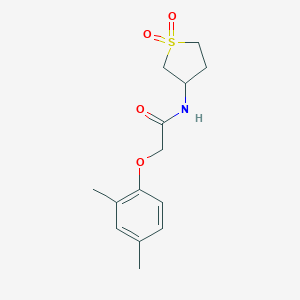
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective and potent activator of PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial function, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced lipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced expression of genes involved in lipogenesis and inflammation. In animal models, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and enhance endurance exercise capacity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its selectivity and potency as a PPARδ agonist, which allows for the specific activation of the PPARδ pathway without affecting other pathways. Another advantage is its stability and solubility, which makes it suitable for use in various in vitro and in vivo assays. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which should be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide, including the investigation of its therapeutic potential in various diseases, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of novel PPARδ agonists with improved selectivity and safety profiles. Additionally, the use of this compound as a tool compound to study the PPARδ pathway and its downstream signaling cascades may provide valuable insights into the mechanisms underlying metabolic diseases and exercise physiology.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide involves a multi-step process, which includes the reaction of 4-chloro-2-methylphenylamine with 4-methoxyphenylacetic acid to form the intermediate product, followed by the reaction of the intermediate with butyl lithium and then with 4-chlorobutyryl chloride to yield the final product. The purity of the compound can be achieved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, dyslipidemia, and cardiovascular diseases. It has also been investigated for its performance-enhancing effects in sports. In preclinical studies, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and enhance endurance exercise capacity in animal models.
Eigenschaften
Molekularformel |
C18H20ClNO3 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C18H20ClNO3/c1-13-12-14(19)5-10-17(13)20-18(21)4-3-11-23-16-8-6-15(22-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
IVGCANSUXYSOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
